(5-Chloropyridin-2-yl)methanamine hydrochloride

Overview

Description

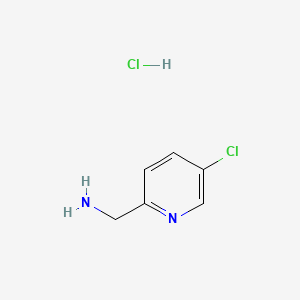

(5-Chloropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-2-yl)methanamine hydrochloride typically involves the reaction of 5-chloropyridine with formaldehyde and ammonium chloride under specific conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridines and amines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Anticancer Activity

Research indicates that (5-Chloropyridin-2-yl)methanamine hydrochloride exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including those from pancreatic, prostate, breast, and lung cancers, as well as leukemia . The mechanisms of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

| Cancer Type | Effectiveness | Mechanism |

|---|---|---|

| Pancreatic | High | Apoptosis induction |

| Prostate | Moderate | Cell cycle arrest |

| Breast | High | Inhibition of metastasis |

| Lung | Moderate | Anti-proliferative effects |

| Leukemia | High | Induction of cell death |

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against several bacterial strains. Studies have indicated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Activity |

|---|---|

| E. coli | Effective |

| S. aureus | Effective |

| Pseudomonas aeruginosa | Moderate |

Synthetic Applications

This compound serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activities.

Synthesis Route

The synthesis typically involves the reaction of 5-chloropicolinonitrile with hydrogen chloride in the presence of palladium on carbon as a catalyst under hydrogen atmosphere conditions .

Case Study: Anticancer Research

A study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a promising candidate for further development in breast cancer therapy.

Case Study: Antimicrobial Testing

In another study, this compound was tested against various bacterial strains to evaluate its potential as an antimicrobial agent. The compound exhibited strong inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating infections caused by these pathogens.

Mechanism of Action

The mechanism of action of (5-Chloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting LOXL2, the compound can affect various biological processes, including tumor progression and tissue fibrosis .

Comparison with Similar Compounds

Similar Compounds

(2-Chloropyridin-4-yl)methanamine hydrochloride: This compound is also a selective LOXL2 inhibitor with similar applications in scientific research.

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds exhibit a wide range of pharmacological activities, including anti-fibrotic and anti-tumor properties.

Uniqueness

Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in organic synthesis .

Biological Activity

(5-Chloropyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

This compound is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position. Its synthesis typically involves the reaction of 5-chloropyridine with formaldehyde and amines under acidic conditions. This compound serves as a versatile building block in organic synthesis, allowing for further modifications that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways. For instance, it has shown potential as an inhibitor of certain protein kinases involved in cancer progression.

- Receptor Agonism : Some studies indicate that derivatives of this compound may exhibit agonist activity at serotonin receptors, which are crucial for regulating mood and anxiety .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in developing new antibiotics.

Anticancer Properties

The compound has garnered attention for its anticancer activities. Studies indicate that it can inhibit the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth. For example, it has been investigated for its effects on pancreatic and breast cancer cell lines.

Case Studies and Research Findings

- Inhibition Studies : A study focused on the inhibition of lysyl oxidase (LOX) enzymes highlighted the potential of this compound as a therapeutic agent in treating fibrosis and cancer metastasis .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyridine ring can significantly enhance the compound's potency against different cancer types. For instance, substituents at specific positions were found to improve both solubility and metabolic stability while maintaining or enhancing biological activity .

- Biochemical Assays : Various biochemical assays have been conducted to evaluate the interaction of this compound with cellular targets. These studies often reveal alterations in gene expression related to apoptosis and cell cycle regulation, indicating its potential role in cancer therapy .

Data Summary

Properties

IUPAC Name |

(5-chloropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUPEPYIDPCKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1257535-54-8 | |

| Record name | 2-Pyridinemethanamine, 5-chloro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10719878 | |

| Record name | 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871826-13-0 | |

| Record name | 2-Pyridinemethanamine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871826-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.